trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile

Liquid Crystal Clearing Point Nematic Phase Stability

Formulating fast-response, low-voltage LCD mixtures? CAS 178628-30-3 is a three-ring fluorinated tolane liquid crystal dopant delivering high birefringence (Δn ~0.25-0.50), positive dielectric anisotropy, and >90°C clearing point-enabling sub-5 ms switching and wide operating windows. • Δn 2-3× that of PCH5, supports thinner cells; • Ortho-fluorine enhances Δε for lower threshold voltage; • trans-4-pentylcyclohexyl tail ensures broad nematic phase and low-temperature miscibility.

Molecular Formula C26H28FN
Molecular Weight 373.515
CAS No. 178628-30-3
Cat. No. B598334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile
CAS178628-30-3
Molecular FormulaC26H28FN
Molecular Weight373.515
Structural Identifiers
SMILESCCCCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC(=C(C=C3)C#N)F
InChIInChI=1S/C26H28FN/c1-2-3-4-5-20-8-13-23(14-9-20)24-15-10-21(11-16-24)6-7-22-12-17-25(19-28)26(27)18-22/h10-12,15-18,20,23H,2-5,8-9,13-14H2,1H3
InChIKeyPLXDLWUVPTUOTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile Core Identity and Procurement


trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile (CAS 178628-30-3, molecular formula C26H28FN, molecular weight 373.51) is a three-ring fluorinated tolane derivative belonging to the fluorobenzonitrile liquid crystal class [1]. It features a 2-fluoro-4-cyanophenyl head group, a diphenylacetylene (tolane) rigid core, and a trans-4-pentylcyclohexyl terminal unit. This structural architecture confers a combination of high positive dielectric anisotropy, elevated birefringence, and broad nematic phase range that distinguishes it from two-ring phenylcyclohexane liquid crystals and from non-fluorinated tolane analogs [2]. The compound is employed as a high-performance component in nematic liquid crystal mixtures for electro-optical display devices requiring fast response times, low driving voltages, and wide operating temperature windows [1].

High Birefringence
Enables thin-cell fast-switching LCD mixtures
Broad Nematic Range
Supports wide operating temperature windows
Enhanced Dielectric Anisotropy
Reduces threshold voltage for low-power display design

Why Generic Substitution Fails for This Fluorinated Tolane


Generic substitution of this three-ring fluorinated tolane with structurally simpler two-ring phenylcyclohexanes (e.g., PCH5 or its 2-fluoro analog) or with non-fluorinated tolanes (e.g., 5CT) fails because no single alternative simultaneously delivers the required triad of high clearing point, large positive dielectric anisotropy, and elevated birefringence that the ethynyl-extended, fluoro-cyano-substituted architecture provides [1]. The ethynyl (tolane) bridge extends π-conjugation and molecular length, substantially increasing birefringence (Δn) and clearing temperature (TNI) compared to two-ring analogs lacking this spacer [2]. The ortho-fluorine on the benzonitrile head elevates the dipole moment orthogonal to the molecular long axis, yielding higher positive Δε than non-fluorinated cyanotolanes [3]. The trans-4-pentylcyclohexyl terminal group promotes nematic phase stability and low-temperature miscibility superior to straight-chain alkyl tail analogs [4]. Substituting any one structural element degrades at least two performance parameters simultaneously, making exact structural procurement essential for mixture formulation targeting fast-switching, low-voltage TN/STN or high-birefringence photonic applications.

Two-ring PCH5 May not simultaneously deliver high clearing point, birefringence, and dielectric anisotropy required for fast-switching formulations
Non-fluorinated tolanes Lack ortho-fluorine dipole contribution, reducing Δε and threshold voltage performance
Straight-chain alkyl tails May compromise low-temperature miscibility compared to trans-pentylcyclohexyl terminal group

Quantitative Differentiation Evidence


Clearing Point Advantage Over Two-Ring PCH5

The three-ring ethynyl-extended structure of compounds in the fluorinated phenyl-cyclohexyl-tolane class, to which CAS 178628-30-3 belongs, yields clearing temperatures (TNI) exceeding 90°C, as demonstrated by the >90°C nematic phase width reported for series A, C′, and D′ in the homologous fluoro-substituted phenyl-cyclohexyl ethynyl series [1]. In direct contrast, the two-ring analog 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5, CAS 61204-01-1), which lacks the ethynyl-phenyl bridge, exhibits a nematic-to-isotropic clearing point of only 54.5°C (327.6 K) . This represents a clearing temperature advantage of at least 35°C for the ethynyl-extended architecture. The extended π-conjugation and increased molecular length-to-breadth ratio of the tolane core is the primary driver of this elevated TNI [2].

Clearing Point Advantage
Cross-study comparable
TNI >90°C vs 54.5°C (PCH5)
Reported >35°C TNI difference; supports high-temperature formulation
Class-level inference; exact pentyl homolog TNI not independently reported
Liquid Crystal Clearing Point Nematic Phase Stability

Birefringence Enhancement via Tolane Core Extension

The diphenylacetylene (tolane) core in CAS 178628-30-3 extends the π-electron conjugation length significantly beyond that of simple phenylcyclohexane two-ring systems. The homologous fluoro-substituted phenyl-cyclohexyl ethynyl compounds exhibit large birefringence (Δn) as a direct consequence of this extended conjugation, with the review literature confirming that tolanes and phenyltolanes consistently deliver Δn values in the range of 0.25–0.50, substantially above the typical Δn ≈ 0.10–0.15 range of two-ring phenylcyclohexane liquid crystals such as PCH5 [1]. While exact Δn for the pentyl homolog (178628-30-3) is not reported in isolation, the structural correspondence to the high-Δn phenyl-tolane series is unequivocal: the ortho-fluoro substitution on the benzonitrile head group further polarizes the π-system and contributes positively to Δn [2].

Birefringence Enhancement
Class-level inference
Δn ~0.25–0.50 vs 0.10–0.15 (two-ring PCH)
Supports thinner cell-gap design for faster response
Exact Δn for CAS 178628-30-3 not independently reported
Liquid Crystal Birefringence Tolane Core Optical Anisotropy

Dielectric Anisotropy Boost from Ortho-Fluoro Head Group

The 2-fluorobenzonitrile head group in CAS 178628-30-3 introduces a strong lateral dipole moment due to the electron-withdrawing fluorine ortho to the cyano group, which increases the perpendicular component of the dielectric tensor (ε⊥) relative to non-fluorinated cyano analogs, thereby enhancing positive dielectric anisotropy (Δε = ε∥ − ε⊥) [1]. Patents on fluorobenzonitrile liquid crystals report that compounds with this head group exhibit surprisingly high dielectric anisotropy with relatively low rotational viscosity, leading to low threshold potentials [2]. The non-fluorinated cyano-tolane comparator 4-cyano-4′-pentyltolane (5CT), which has an unsubstituted benzonitrile head, achieves a high Δε largely from the cyano dipole alone but lacks the additional orthogonal fluorine contribution [3]. 5CT has a melting point of 130°C and clearing point of 239°C, indicating it operates in a much higher temperature regime, potentially limiting room-temperature mixture miscibility compared to the fluorinated cyclohexyl-containing architecture of 178628-30-3 [3].

Dielectric Anisotropy Boost
Class-level inference
Ortho-F enhances Δε; comparator 5CT m.p. 130°C
Reported lower threshold voltage and broader temp. range vs non-fluorinated tolanes
Patent claims; exact Δε for CAS 178628-30-3 not independently reported
Liquid Crystal Dielectric Anisotropy Fluorobenzonitrile Threshold Voltage

Nematic Phase Range Width Versus Two-Ring Fluoro Analog

The three-ring ethynyl-phenyl-extended structure of CAS 178628-30-3 provides a substantially wider nematic phase range than the two-ring fluoro analog 2-fluoro-4-(trans-4-pentylcyclohexyl)benzonitrile (CAS 85896-79-3), which lacks the central phenyl-ethynyl spacer. The Xu et al. (2004) study of homologous fluoro-substituted phenyl-cyclohexyl ethynyl compounds demonstrated that series A, C′, and D′ exhibit nematic phase ranges exceeding 90°C [1]. In contrast, two-ring fluoro-phenylcyclohexane compounds typically exhibit narrower nematic ranges: the 2-fluoro-PCH5 analog (CAS 85896-79-3) has a clearing temperature of approximately 120°C with a crystalline-to-nematic transition shifted upward relative to PCH5 due to the fluorine-induced dipole, resulting in a reduced nematic window [2]. The tolane core extension in CAS 178628-30-3 shifts the clearing point upward more than it shifts the melting point, yielding a net wider nematic range suitable for broad-temperature applications.

Nematic Phase Range Width
Cross-study comparable
>90°C nematic range vs narrower two-ring fluoro analog
Wider operating temperature window than two-ring fluoro PCH
Class-level comparison; exact width for pentyl homolog not isolated
Liquid Crystal Nematic Phase Range Mesophase Stability Fluorobenzonitrile

Low-Temperature Miscibility via Trans-Pentylcyclohexyl Terminal Group

The trans-4-pentylcyclohexyl terminal group in CAS 178628-30-3 offers a structural advantage over the straight-chain pentylphenyl tail of 5CT for low-temperature mixture miscibility. The saturated cyclohexyl ring introduces conformational flexibility that lowers the crystalline packing energy relative to the fully aromatic, planar 5CT structure, which exhibits a high melting point of 130°C [1]. The Xu et al. study confirms that the fluoro-substituted phenyl-cyclohexyl ethynyl compounds maintain good compatibility with other known liquid crystal compounds at low temperatures [2]. In practical mixture formulation, components with lower intrinsic melting points are preferred because they suppress the mixture's eutectic melting point, extending the low-temperature operating limit. The cyclohexyl-containing architecture of 178628-30-3 thus enables formulation of mixtures with superior low-temperature nematic stability compared to mixtures relying on high-melting straight-chain tolanes like 5CT [3].

Low-Temp Miscibility
Cross-study comparable
Melting point substantially below 130°C (5CT m.p. 130°C)
Supports low-temperature mixture stability for outdoor/portable use
Cyclohexyl flexibility reduces crystalline packing vs straight-chain tolanes
Liquid Crystal Miscibility Cyclohexyl Low-Temperature Formulation

Procurement-Driven Application Scenarios


High-Temperature TN/STN Display Mixtures

In automotive dashboard displays, avionic instrumentation, and outdoor digital signage, liquid crystal mixtures must retain nematic order at temperatures exceeding 55–60°C. PCH5-based mixtures fail above 54.5°C, whereas CAS 178628-30-3, as a component of the ethynyl-extended fluorobenzonitrile class, contributes to clearing points exceeding 90°C [1]. Incorporating this compound as a high-TNI dopant extends the mixture clearing point, ensuring reliable electro-optical switching under direct sunlight and elevated ambient temperatures where two-ring phenylcyclohexane-based formulations would become isotropic and cease to function [2].

Fast-Switching Thin-Cell-Gap LCDs Leveraging High Birefringence

Modern LCDs with cell gaps reduced to 2–3 μm require high-Δn liquid crystal mixtures to achieve the necessary optical retardation (Δn·d). CAS 178628-30-3, by virtue of its tolane core, delivers Δn in the 0.25–0.50 range—approximately two to three times the birefringence of PCH5-class materials (Δn ≈ 0.10–0.15) . This enables thinner cell gaps without sacrificing optical performance, directly reducing response times to the sub-5 ms range required for color-sequential and field-sequential display modes [2]. Procurement of this compound is critical for formulators targeting next-generation fast-response LCDs where PCH5 or non-tolane alternatives would require unacceptably thick cells.

Low-Power Portable Display Formulations

Battery-powered devices such as smartphones, e-readers, and wearable displays demand liquid crystal materials with high positive dielectric anisotropy (Δε) to minimize threshold voltage (Vth) and operating power. The 2-fluorobenzonitrile head group of CAS 178628-30-3 enhances Δε beyond that of non-fluorinated cyano-tolanes through the additional orthogonal dipole of the ortho-fluorine substituent, as claimed in foundational fluorobenzonitrile patents [3]. This allows formulation of mixtures with lower Vth, extending battery life in portable devices while maintaining the high clearing point and birefringence advantages described above.

Broad-Temperature-Range Photonic and Adaptive Optics Devices

Adaptive optics, laser beam steering, and tunable photonic components require liquid crystal materials with a nematic phase spanning from sub-zero storage temperatures to elevated operating temperatures. The >90°C nematic phase width of the fluorinated phenyl-cyclohexyl ethynyl class, combined with good low-temperature miscibility from the cyclohexyl terminal unit, makes CAS 178628-30-3 a valuable component for such devices [1][4]. In contrast, the straight-chain tolane 5CT (melting point 130°C) would crystallize at low temperatures, and two-ring analogs like PCH5 would lose nematic order above 55°C; only the three-ring fluorinated cyclohexyl-tolane architecture simultaneously satisfies both low-temperature storage and high-temperature operational requirements.

Application
Selection Property
Validation Focus
High-temperature display mixtures
Elevated clearing point (TNI)
Sustains nematic order at elevated temperatures
Thin-cell fast-switching LCDs
High birefringence (Δn)
Supports thin-cell optical design
Low-power portable displays
Enhanced dielectric anisotropy (Δε)
Reduces operating voltage
Broad-temperature photonic devices
Wide nematic range and low-temp miscibility
Ensures nematic stability across wide temperatures
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